N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H11N3O3S2 and its molecular weight is 405.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide, is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .
Result of Action
The compound’s action results in the disruption of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-14-9-16(26-15-7-3-1-5-11(14)15)18(25)23-20-22-13(10-27-20)19-21-12-6-2-4-8-17(12)28-19/h1-10H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNOAUGPEZWVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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